molecular formula C6H10O B1600530 Tert-butoxyacetylene CAS No. 89489-28-1

Tert-butoxyacetylene

Cat. No.: B1600530
CAS No.: 89489-28-1
M. Wt: 98.14 g/mol
InChI Key: POYDIZHDEOYYAN-UHFFFAOYSA-N
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Description

Tert-butoxyacetylene, also known as di-tert-butoxyacetylene, is an organic compound with the formula (CH₃)₃COC≡COC(CH₃)₃. It is a pale yellow liquid and one of the more stable dialkoxyacetylenes. Unlike other dialkoxyacetylenes, which are highly labile and polymerize quickly, this compound is relatively stable .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butoxyacetylene can be synthesized from trans-2,3-dichloro-1,4-dioxane through a multi-step process. The initial step involves heating trans-2,3-dichloro-1,4-dioxane with tert-butyl alcohol under reflux in the presence of anhydrous potassium carbonate. This reaction yields a mixture of cis- and trans-2,3-di-tert-butoxy-1,4-dioxanes. The dioxane ring is then cleaved using phosphorus pentachloride, followed by the addition of liquid ammonia to produce 1,2-di-tert-butoxy-1,2-dichloroethane. Finally, dehydrochlorination with potassium tert-butoxide yields this compound .

Industrial Production Methods

The stability of this compound makes it suitable for large-scale production compared to other dialkoxyacetylenes .

Chemical Reactions Analysis

Types of Reactions

Tert-butoxyacetylene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can yield alkanes or alkenes.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce alkanes or alkenes .

Scientific Research Applications

Tert-butoxyacetylene has several applications in scientific research:

    Chemistry: It is used as a synthetic intermediate in organic synthesis due to its stability and reactivity.

    Biology: Its derivatives are studied for potential biological activities.

    Medicine: Research is ongoing to explore its potential use in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which tert-butoxyacetylene exerts its effects involves its ability to participate in various chemical reactions. Its molecular structure allows it to act as a nucleophile or electrophile, depending on the reaction conditions. The presence of the tert-butyl groups provides steric hindrance, which can influence the reaction pathways and outcomes .

Comparison with Similar Compounds

Similar Compounds

    Dimethoxyacetylene: Highly labile and polymerizes quickly.

    Di-tert-butoxyethyne: Similar structure but different reactivity patterns.

    Tert-butylacetylene: Used in different applications but shares some chemical properties.

Uniqueness

Tert-butoxyacetylene is unique due to its stability compared to other dialkoxyacetylenes. This stability makes it a valuable synthetic intermediate and allows for its use in a wider range of applications .

Properties

IUPAC Name

2-ethynoxy-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-5-7-6(2,3)4/h1H,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYDIZHDEOYYAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447517
Record name TERT-BUTOXYACETYLENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89489-28-1
Record name TERT-BUTOXYACETYLENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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